2(1H)-Pyrimidinone, 5-phenoxy-
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Overview
Description
2(1H)-Pyrimidinone, 5-phenoxy- is a heterocyclic organic compound that features a pyrimidinone core substituted with a phenoxy group at the 5-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2(1H)-Pyrimidinone, 5-phenoxy- typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 5-phenoxy-2,4-diaminopyrimidine with formic acid or formamide, which facilitates the formation of the pyrimidinone ring.
Industrial Production Methods: Industrial production of 2(1H)-Pyrimidinone, 5-phenoxy- may involve multi-step synthesis starting from readily available raw materials. The process often includes steps such as nitration, reduction, and cyclization, followed by purification techniques like recrystallization or chromatography to obtain the desired product in high purity.
Types of Reactions:
Oxidation: 2(1H)-Pyrimidinone, 5-phenoxy- can undergo oxidation reactions, often using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced pyrimidinone derivatives.
Substitution: The phenoxy group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products: The major products formed from these reactions include various substituted pyrimidinones, which can exhibit different biological activities and properties.
Scientific Research Applications
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is investigated for its potential as a building block in the design of enzyme inhibitors and other biologically active molecules.
Medicine: Research explores its use in developing new therapeutic agents, particularly in the treatment of diseases such as cancer and inflammatory disorders.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2(1H)-Pyrimidinone, 5-phenoxy- involves its interaction with specific molecular targets, such as enzymes or receptors. The phenoxy group can enhance the compound’s binding affinity and selectivity towards these targets, leading to modulation of biological pathways. For example, it may inhibit certain enzymes involved in disease progression, thereby exerting therapeutic effects.
Comparison with Similar Compounds
- 2(1H)-Pyrimidinone, 5-methoxy-
- 2(1H)-Pyrimidinone, 5-ethoxy-
- 2(1H)-Pyrimidinone, 5-chloro-
Comparison: 2(1H)-Pyrimidinone, 5-phenoxy- is unique due to the presence of the phenoxy group, which can significantly influence its chemical and biological properties. Compared to its methoxy, ethoxy, and chloro analogs, the phenoxy derivative may exhibit different reactivity and binding characteristics, making it a valuable compound for specific applications in medicinal chemistry and drug design.
Properties
IUPAC Name |
5-phenoxy-1H-pyrimidin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O2/c13-10-11-6-9(7-12-10)14-8-4-2-1-3-5-8/h1-7H,(H,11,12,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JRSOGQHYZMXAQE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CNC(=O)N=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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